2-Fluoro-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is known for its unique chemical structure, which includes a fluorine atom and a trifluoromethyl group attached to a benzonitrile core. This compound is used in various chemical syntheses and has applications in multiple scientific fields .
Mechanism of Action
Target of Action
2-Fluoro-4-(trifluoromethyl)benzonitrile is a chemical compound used in chemical synthesis It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Biochemical Pathways
As an intermediate in chemical synthesis , its effects on biochemical pathways would be largely determined by the final compounds it is used to produce.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , and its solubility in water is low . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in chemical synthesis , its effects would be largely determined by the final compounds it is used to produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low solubility in water suggests that it may be less effective in aqueous environments. Furthermore, as a liquid at room temperature , its physical state could be affected by temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with triethylene diamine and carbon disulfide, followed by further reactions to introduce the fluorine atom .
Industrial Production Methods: Industrial production methods often involve high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can be employed .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Fluorobenzonitrile
- 2-Fluorobenzonitrile
- 4-(Trifluoromethyl)benzonitrile
Comparison: Compared to these similar compounds, 2-Fluoro-4-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups. This dual substitution enhances its chemical reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTYVTXTSOYXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333859 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146070-34-0 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146070-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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